molecular formula C24H28N4O2S B2540976 5-{[4-(Tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860610-87-3

5-{[4-(Tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2540976
CAS No.: 860610-87-3
M. Wt: 436.57
InChI Key: BGCPOAPSQGVYTI-UHFFFAOYSA-N
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Description

5-{[4-(Tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Derivatives

Researchers have focused on synthesizing a variety of [1,2,4]triazolo[1,5-c]quinazoline derivatives due to their promising pharmacological properties. For example, the synthesis and evaluation of novel [1,2,4]Triazolo[1,5‐c]quinazoline derivatives as antibacterial agents involved creating a series of 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives. These compounds were evaluated for their antibacterial activities against several bacterial strains, showcasing their potential in antibacterial drug development (Zeydi et al., 2017).

Antimicrobial Activities

Some derivatives have been synthesized with specific functionalities to explore their antimicrobial activities. For instance, the synthesis of novel pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties was undertaken. These compounds were evaluated for their antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as a yeast-like fungus, indicating their potential as antimicrobial agents (Hassan, 2013).

Anticancer Activity

Research into the synthesis of amino-, and sulfanyl-derivatives of benzoquinazolinones has revealed potential anticancer activities. For example, certain synthesized compounds showed significant anticancer activity when screened for cytotoxicity against cancer cell lines, highlighting the role of these derivatives in the development of new anticancer therapies (Nowak et al., 2015).

Larvicidal and Antimicrobial Activities

Novel triazinone derivatives were prepared and evaluated for their growth inhibition properties against certain bacterial and fungal pathogens. These derivatives were also screened for their mosquito larvicidal activity, showing their versatility in both antimicrobial and larvicidal applications (Kumara et al., 2015).

Chemical Transformations and Structural Characterizations

The chemical transformation of specific moieties within the triazoloquinazoline framework has been explored to access a variety of derivatives, showcasing the compound's versatility in chemical synthesis. These studies include detailed structural characterizations, providing insights into their chemical properties and potential applications in various biological activities (Al-Salahi & Geffken, 2011).

Properties

IUPAC Name

5-[(4-tert-butylphenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-7-21-26-22-17-12-19(29-5)20(30-6)13-18(17)25-23(28(22)27-21)31-14-15-8-10-16(11-9-15)24(2,3)4/h8-13H,7,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCPOAPSQGVYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)C(C)(C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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